molecular formula C33H37N5O3 B6462875 3-{2-[4-(2-{3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl}-2-oxoethyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione CAS No. 2548975-83-1

3-{2-[4-(2-{3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl}-2-oxoethyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No. B6462875
CAS RN: 2548975-83-1
M. Wt: 551.7 g/mol
InChI Key: IWEDPSTWBFXIDB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several structural features, including a benzyl group, a diazabicyclo[3.2.1]octane moiety, and a piperazine ring . These structural features are common in many biologically active compounds.


Synthesis Analysis

The synthesis of similar compounds often involves the use of nucleophilic catalysts . For example, DABCO (1,4-diazabicyclo[2.2.2]octane), a highly nucleophilic tertiary amine base, is used as a catalyst and reagent in polymerization and organic synthesis .


Molecular Structure Analysis

The diazabicyclo[3.2.1]octane moiety is a bicyclic structure with two nitrogen atoms . It is a part of many biologically active compounds . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a methylene group .


Chemical Reactions Analysis

The diazabicyclo[3.2.1]octane moiety and the benzyl group can undergo various chemical reactions. For example, DABCO can act as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Benzyl groups can participate in free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, DABCO is a colorless solid that is soluble in water . It has a melting point of 156 to 160 °C and a boiling point of 174 °C .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, DABCO is harmful and has hazard statements H228, H302, H315, H319, H335, H412 .

properties

IUPAC Name

2-[2-[4-[2-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O3/c39-30(38-26-12-13-27(38)22-36(21-26)20-24-6-2-1-3-7-24)23-35-16-14-34(15-17-35)18-19-37-32(40)28-10-4-8-25-9-5-11-29(31(25)28)33(37)41/h1-11,26-27H,12-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEDPSTWBFXIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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